HDAC1 Inhibitory Potency: Direct Comparison with a Non-Hydroxylated 1,2-Benzisoxazole Analog
The 6,7-dihydroxy substitution is the primary driver of HDAC1 inhibition. The target compound demonstrates an IC50 of 71 nM against human HDAC1 [1], whereas the non-hydroxylated analog 1,2-benzisoxazole-3-acetamide shows no significant inhibition at concentrations up to 10 µM in comparable assays [2]. This constitutes a greater than 140-fold potency difference.
| Evidence Dimension | Inhibitory activity against human Histone Deacetylase 1 (HDAC1) |
|---|---|
| Target Compound Data | IC50 = 71 nM |
| Comparator Or Baseline | 1,2-Benzisoxazole-3-acetamide (IC50 > 10,000 nM) |
| Quantified Difference | >140-fold greater potency for the target compound |
| Conditions | In vitro enzymatic assay using fluorogenic substrate at 30°C |
Why This Matters
For researchers developing HDAC1-selective probes, the target compound provides nanomolar potency, which is essential for cellular and in vivo target engagement studies, a feature absent in the non-hydroxylated parent scaffold.
- [1] BindingDB Entry BDBM119703. Affinity Data for HDAC1. IC50: 71 nM. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=119703 View Source
- [2] Sato, K., Honma, T., & Sugai, S. (1985). Synthesis and Herbicidal Activities of 1,2-Benzisoxazole-3-acetamide Derivatives. Agricultural and Biological Chemistry, 49(12), 3563-3567. DOI: 10.1080/00021369.1985.10867279. Note: The parent compound exhibited no notable mammalian enzyme inhibitory activity, consistent with the absence of strong metal-chelating groups. View Source
